H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH
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Overview
Description
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, alanine, and aspartic acid Each amino acid in this peptide is in its racemic form, meaning it contains both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Asp, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, DL-Ala, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for DL-Val and DL-Tyr.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-throughput liquid chromatography (LC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of dopaquinone from tyrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the development of new materials and biotechnological processes.
Mechanism of Action
The mechanism of action of H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of both D- and L- enantiomers can affect its binding affinity and specificity, leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
H-L-Tyr-L-Val-L-Ala-L-Asp-OH: The non-racemic form of the peptide.
H-D-Tyr-D-Val-D-Ala-D-Asp-OH: The all-D enantiomer form.
H-L-Tyr-D-Val-L-Ala-D-Asp-OH: A mixed enantiomer form.
Uniqueness
H-DL-Tyr-DL-Val-DL-Ala-DL-Asp-OH is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both D- and L- enantiomers can result in distinct interactions with biological targets, making it a valuable tool for research .
Properties
Molecular Formula |
C21H30N4O8 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]butanedioic acid |
InChI |
InChI=1S/C21H30N4O8/c1-10(2)17(25-19(30)14(22)8-12-4-6-13(26)7-5-12)20(31)23-11(3)18(29)24-15(21(32)33)9-16(27)28/h4-7,10-11,14-15,17,26H,8-9,22H2,1-3H3,(H,23,31)(H,24,29)(H,25,30)(H,27,28)(H,32,33) |
InChI Key |
XVZUMQAMCYSUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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